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Compound of Interest

Compound Name: Orphenandrine

Cat. No.: B3060962

A comprehensive review of bioequivalence studies for generic orphenadrine citrate extended-
release (ER) tablets reveals that the generic formulation is bioequivalent to the reference listed
drug, Norflex®. This conclusion is supported by in vivo pharmacokinetic studies in healthy
human subjects and in vitro dissolution testing, as documented in the U.S. Food and Drug
Administration (FDA) bioequivalence review for Abbreviated New Drug Application (ANDA) 40-
249, submitted by Kiel Laboratories, Inc.[1]

The bioequivalence of the generic 100 mg orphenadrine citrate ER tablets was established
through rigorous testing under both fasting and non-fasting conditions.[1] The studies were
designed to compare the rate and extent of absorption of the generic product against the
Norflex® 100 mg tablets, manufactured by 3M Pharmaceuticals.[1] The results of these studies
indicated that the bioavailability of the generic tablet is similar to that of the reference product.

[1]

Comparative Pharmacokinetic Analysis

While the full dataset from the in vivo bioequivalence studies is not publicly available, the FDA's
review provides a summary of the key pharmacokinetic parameters. The studies demonstrated
that the 90% confidence intervals for the ratio of the geometric means of the area under the
plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) for the
generic and reference products were within the acceptable limits for bioequivalence.
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The FDA's summary noted that the AUC and Cmax of the test product were only 1-2% lower
than that of the reference product, indicating a high degree of similarity in their in vivo

performance.[1]

Table 1: Summary of Pharmacokinetic Bioequivalence Findings

Parameter Outcome

The generic product is bioequivalent to the

Bioequivalence (Fasting)
reference product under fasting conditions.[1]

The bioavailability of the generic product is
Bioequivalence (Fed) similar to the reference product under non-

fasting conditions.[1]

The AUC and Cmax of the generic product were
AUC and Cmax Comparison found to be 1-2% lower than the reference

product.[1]

In Vitro Dissolution Studies

In addition to the in vivo studies, comprehensive in vitro dissolution testing was conducted to
compare the release profiles of the generic and reference tablets. These studies were
performed in aqueous media across a range of pH levels to simulate the conditions of the
gastrointestinal tract.[1] The dissolution profiles of the test and reference tablets were found to
be similar across all tested media, further supporting the bioequivalence of the generic product.

[1]

Table 2: Dissolution Study Protocols
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Parameter Description

Apparatus USP Apparatus 2 (Paddles)[1]
Rotation Speed 50 and 75 rpm[1]

Volume 900 mL[1]

Water, 0.1N HCI (pH 1.25), Sodium Acetate
Media Buffer (pH 4.5), Potassium Phosphate Buffer
(pH 6.4)[1]

_ Similar dissolution profiles were observed for
Conclusion ) )
the test and reference tablets in all media.[1]

Experimental Protocols

The bioequivalence of the generic orphenadrine citrate ER tablets was established through
well-defined clinical and laboratory protocols.

In Vivo Bioequivalence Study Protocol

The in vivo studies were conducted as single-dose, two-way crossover studies in healthy male
and non-pregnant female subjects. The studies were performed under both fasting and fed
conditions to assess the effect of food on drug absorption.

A washout period was observed between the two treatment periods. Blood samples were
collected at predetermined time intervals (predose, and at 1, 2, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24,
36, 48, 72, and 96 hours post-dose) to determine the plasma concentrations of orphenadrine.
[1] The plasma samples were analyzed using a validated analytical method.

In Vitro Dissolution Study Protocol

Dissolution testing was performed on 12 individual tablets of both the generic and reference
products. The studies utilized a USP Apparatus 2 (paddle method) at 50 and 75 rpm. The
dissolution profiles were generated in 900 mL of four different media: water, 0.1N HCI (pH
1.25), sodium acetate buffer (pH 4.5), and potassium phosphate buffer (pH 6.4).[1]

Visualizing the Path to Bioequivalence
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The following diagrams illustrate the workflow of the bioequivalence study and the logical

framework for determining bioequivalence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Tablets Demonstrate Bioequivalence to Reference Product]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b3060962#bioequivalence-studies-
of-generic-orphenadrine-citrate-extended-release-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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